molecular formula C6H9N3O B15248952 1-(6-Aminopyridazin-4-yl)ethan-1-ol

1-(6-Aminopyridazin-4-yl)ethan-1-ol

Cat. No.: B15248952
M. Wt: 139.16 g/mol
InChI Key: FRYNHYHRDZNCSJ-UHFFFAOYSA-N
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Description

1-(6-Aminopyridazin-4-yl)ethan-1-ol is an organic compound that features a pyridazine ring substituted with an amino group at the 6-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridazin-4-yl)ethan-1-ol typically involves the reaction of 6-chloropyridazine with ethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanolamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridazin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Aminopyridazin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridazin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 1-(6-Aminopyridazin-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(6-aminopyridazin-4-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-6(7)9-8-3-5/h2-4,10H,1H3,(H2,7,9)

InChI Key

FRYNHYHRDZNCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN=C1)N)O

Origin of Product

United States

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